(3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phenyl)methanol
Overview
Description
The compound (3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phenyl)methanol
is a derivative of tetrahydropyran . Tetrahydropyran is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . It is a colorless volatile liquid . Derivatives of tetrahydropyran, such as the one you’re asking about, are more common . They are often used as protecting groups in organic synthesis .
Synthesis Analysis
Tetrahydropyran derivatives can be synthesized from the reaction of alcohols and 3,4-dihydropyran . These ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis . This hydrolysis reforms the parent alcohol as well as 5-hydroxypentanal .Molecular Structure Analysis
The molecular structure of tetrahydropyran derivatives can be viewed using Java or Javascript . The IUPAC Standard InChI for tetrahydropyran isInChI=1S/C6H12O2/c7-5-6-3-1-2-4-8-6/h6-7H,1-5H2
. Chemical Reactions Analysis
Tetrahydropyran derivatives undergo a variety of reactions. For instance, alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyran derivatives can vary. For instance, tetrahydropyran itself is a colorless volatile liquid . The IUPAC Standard InChI for tetrahydropyran isInChI=1S/C6H12O2/c7-5-6-3-1-2-4-8-6/h6-7H,1-5H2
.
Scientific Research Applications
Synthesis and Characterization Techniques
Undergraduate Organic Laboratory Projects
One study involved undergraduate students in synthesizing tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran via an environmentally friendly tandem Prins–Friedel–Crafts-type multicomponent reaction (MCR). This project emphasized the synthesis of complex molecules through student research, exploring the reaction scope with other carbonyl substrates (Dintzner et al., 2012).
Prins Cyclization for Synthesis
Research has shown the utility of Prins cyclization in the synthesis of hexahydro-1H-furo[3,4-c]pyran derivatives, demonstrating the versatility of this reaction in creating structurally complex molecules with high selectivity and good yields (Reddy et al., 2012).
Modification of Prins-Type Cyclization
Another study explored the scope and utility of a modification of the Prins-type cyclization of oxonium ions, leading to the synthesis of diverse tetrahydro-2H-pyran and tetrahydrofuran derivatives. This research highlights the method's potential for synthesizing complex molecular structures (Fráter et al., 2004).
Applications in Material Science and Catalysis
Photochromic Compounds
Studies have synthesized mono-, bis-, and tris-4-(naphthopyran-3-yl)phenyl substituted methanols with good photochromism, leading to reversible generation of red–orange photomerocyanines. These compounds, through acidic dehydration, yield intensely colored cations, showcasing potential applications in material science (Aiken et al., 2013).
Oxidative Alkenol Cyclization Catalysis
Research on cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes has demonstrated their ability to catalyze oxidative cyclization of alkenols, offering a pathway to synthesizing tetrahydrofuran and tetrahydropyran derivatives. This highlights the role of these complexes in catalysis and synthetic chemistry (Dönges et al., 2014).
Properties
IUPAC Name |
[3-[3-(oxan-2-yloxy)propyl]phenyl]methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c16-12-14-6-3-5-13(11-14)7-4-10-18-15-8-1-2-9-17-15/h3,5-6,11,15-16H,1-2,4,7-10,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZZBTPIGLQFCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCC2=CC(=CC=C2)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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